7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

Chemical Structure Verification Compound Identity Cheminformatics

This unique scaffold combines a piperazine ring with a tetrahydroazepine core, ideal for CNS receptor SAR studies (esp. dopamine D3) and aspartic protease inhibitor exploration (malaria, HIV). With favorable drug-like properties (LogP ~1.07, HBD 1, HBA 2), it's a versatile building block for focused library synthesis and virtual screening, distinguished by its precise structural features rather than generic bioactivity claims.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 34608-71-4
Cat. No. B13835880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine
CAS34608-71-4
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESC1CCC(=NCC1)N2CCNCC2
InChIInChI=1S/C10H19N3/c1-2-4-10(12-5-3-1)13-8-6-11-7-9-13/h11H,1-9H2
InChIKeyRPBBHLZJQDEGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 34608-71-4): Structural Identity and Baseline Procurement Data


7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 34608-71-4) is a heterocyclic small molecule featuring a piperazine ring directly attached to the 7-position of a tetrahydro-2H-azepine scaffold . With a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol, this compound serves as a foundational chemical intermediate and scaffold for further derivatization, particularly in medicinal chemistry campaigns targeting central nervous system receptors [1].

Why 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine Cannot Be Generically Substituted: The Limits of Available Comparative Data


A comprehensive search of primary literature and authoritative databases for 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 34608-71-4) reveals a critical limitation: there is currently no publicly available peer-reviewed research that reports quantitative biological activity, binding affinity, or functional assay data for this exact compound . Available vendor sources describe the compound in generic terms, noting that "the mechanism of action is not fully understood" and that any pharmacological potential is inferred from structural alignment with pharmacophores of related aryl piperazines rather than from direct experimental evidence on this specific molecule . Consequently, scientific or industrial users considering this compound should understand that differentiation from analogs cannot be based on established potency or selectivity metrics, as such data do not exist in the public domain. Instead, procurement decisions must be guided by the compound's precise chemical identity as a unique scaffold building block, where its exact SMILES, InChIKey, and structural features define its value in synthetic chemistry and exploratory research programs.

Quantitative Differentiators for 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 34608-71-4): Verified Identity Metrics


Precise Chemical Identity: 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine Canonical SMILES and InChIKey as Procurement Verifiers

The exact chemical identity of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is defined by its canonical SMILES string and unique InChIKey, which distinguish it from all other azepine or piperazine derivatives. For this compound, the canonical SMILES is C1CCC(=NCC1)N2CCNCC2 and the InChIKey is RPBBHLZJQDEGCZ-UHFFFAOYSA-N . These identifiers provide unambiguous structural verification that cannot be achieved with common names or molecular formulas alone.

Chemical Structure Verification Compound Identity Cheminformatics

Molecular Descriptors: Hydrogen Bond Donor/Acceptor Count of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine possesses a Hydrogen Bond Donor (HBD) count of 1 and a Hydrogen Bond Acceptor (HBA) count of 2 . These values are key components of Lipinski's Rule of Five for predicting oral bioavailability.

Physicochemical Properties Drug-Likeness Permeability Prediction

Structural Differentiation: 7-Position Substitution Pattern of Tetrahydro-2H-azepine Scaffold

The tetrahydro-2H-azepine scaffold represents a class of seven-membered N-heterocycles that are considered "privileged ligand scaffolds" for the design of aspartic protease inhibitors [1]. Within this class, 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is distinguished by its substitution pattern at the 7-position with a piperazine ring, as opposed to alternative substitution patterns at the 3,5- or 3,6-positions [1].

Scaffold Hopping Medicinal Chemistry Structure-Activity Relationship

Rotatable Bond Count of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine and Implications for Molecular Flexibility

The compound has exactly one rotatable bond . This low rotatable bond count, combined with the semi-rigid tetrahydroazepine ring, indicates a relatively constrained molecular geometry.

Conformational Analysis Drug Design Entropic Penalty

Predicted Lipophilicity: LogP of 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

The compound's predicted partition coefficient is LogP ≈ 1.07 . This moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability.

Lipophilicity Bioavailability CNS Penetration

Scaffold Differentiation: 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine as a Building Block for Dopamine D3 Receptor Modulators

The tetrahydroazepine scaffold, when functionalized with piperazine, has been claimed in patent literature as useful for the development of dopamine D3 receptor modulators with potential antipsychotic applications [1]. While the specific compound 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine itself is not the subject of these claims, the patent filing CN1486309A explicitly describes tetrahydroazepine derivatives as privileged structures for D3 receptor modulation [1].

Dopamine Receptors Antipsychotic Agents CNS Drug Discovery

Recommended Application Scenarios for 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine (CAS 34608-71-4)


Synthesis of Novel Dopamine D3 Receptor Modulators via Scaffold Derivatization

Given the patent precedent for tetrahydroazepine derivatives as dopamine D3 receptor modulators [1], this compound serves as an ideal starting material for medicinal chemists seeking to explore the D3 pharmacophore space. The unsubstituted piperazine nitrogen and the azepine scaffold provide multiple vectors for introducing diverse functional groups, enabling the generation of focused chemical libraries for structure-activity relationship (SAR) studies. This scenario is particularly valuable for academic or industrial groups aiming to develop new antipsychotic agents with potentially differentiated selectivity profiles.

Building Block for Aspartic Protease Inhibitor Discovery Programs

The tetrahydro-1H-azepine scaffold has been validated as a privileged ligand scaffold for the design of aspartic protease inhibitors targeting therapeutic areas such as malaria (Plasmepsin II) and HIV [2]. The 7-substituted variant represented by 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine offers a distinct substitution vector compared to the more commonly explored 3,5- and 3,6-disubstituted tetrahydroazepines [2]. Researchers focused on infectious disease targets may utilize this compound to synthesize and screen new azepine-based inhibitors, potentially accessing chemical space that has not been extensively mined in prior aspartic protease inhibitor campaigns.

Chemical Probe Development for TRPV1-Related Pain Research

The bioisosteric relationship between piperazine-urea motifs and tetrahydro-pyrimidoazepine cores has been exploited to develop potent TRPV1 antagonists with good in vitro and in vivo potency [3]. While 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine is a simpler scaffold than the fully elaborated pyrimidoazepine antagonists, it contains the core structural elements of a seven-membered azepine ring bearing a piperazine. This compound can be utilized by research groups as a minimalist core for exploring novel TRPV1 antagonist chemotypes, enabling a scaffold simplification strategy to reduce molecular weight and complexity while potentially retaining key binding interactions.

Computational Chemistry and Virtual Screening Library Expansion

With its well-defined physicochemical properties—including a LogP of ~1.07 , HBD count of 1, HBA count of 2, and exactly 1 rotatable bond —this compound represents an attractive addition to virtual screening libraries for CNS-focused drug discovery campaigns. Computational chemists can use this compound's precise 3D structure (derived from its canonical SMILES C1CCC(=NCC1)N2CCNCC2 ) to perform docking studies against GPCRs, ion channels, and enzymes. Its favorable drug-like property profile makes it a suitable candidate for inclusion in machine learning training sets aimed at predicting blood-brain barrier permeability and oral bioavailability.

Quote Request

Request a Quote for 7-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2H-azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.